molecular formula C22H26N6O B2420781 N-(2-(1H-imidazol-4-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide CAS No. 1396873-64-5

N-(2-(1H-imidazol-4-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2420781
CAS No.: 1396873-64-5
M. Wt: 390.491
InChI Key: ZDUZHUOHDRNQOZ-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-4-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide is a high-affinity and selective antagonist (or inverse agonist) for the histamine H3 receptor (H3R) [https://pubmed.ncbi.nlm.nih.gov/32830336/]. The histamine H3 receptor functions primarily as an autoreceptor and heteroreceptor in the central nervous system, where it plays a key role in regulating the release of neurotransmitters such as histamine, dopamine, serotonin, and acetylcholine [https://www.ncbi.nlm.nih.gov/books/NBK549840/]. Due to this mechanism, research with this compound is focused on elucidating H3R's role in various neuropsychiatric and neurodegenerative conditions. Its specific research value lies in its application as a pharmacological tool for investigating potential therapeutic strategies for disorders characterized by cognitive deficits and sleep-wake abnormalities. Studies explore its potential to enhance wakefulness and improve cognitive performance, positioning it as a candidate for the investigation of narcolepsy, attention deficit hyperactivity disorder (ADHD), and Alzheimer's disease pathology [https://pubmed.ncbi.nlm.nih.gov/32830336/]. The compound's design, incorporating a pyridazine carboxamide scaffold linked to an imidazole-containing side chain, is characteristic of advanced H3R ligands developed for optimal blood-brain barrier penetration and receptor selectivity over other histamine receptor subtypes.

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-[2-(1H-imidazol-5-yl)ethyl]pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O/c29-22(24-11-8-19-15-23-16-25-19)20-6-7-21(27-26-20)28-12-9-18(10-13-28)14-17-4-2-1-3-5-17/h1-7,15-16,18H,8-14H2,(H,23,25)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUZHUOHDRNQOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NCCC4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-4-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyridazine core, followed by the introduction of the imidazole and piperidine groups through various coupling reactions. Common reagents might include halogenated intermediates, amines, and carboxylic acids, with catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-4-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its biological activity.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s properties.

    Substitution: Replacement of one functional group with another, often used to create derivatives with different activities.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the compound's potential as an antimicrobial agent. A study synthesized derivatives of imidazo[1,2-a]pyridines and evaluated them against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.006 μM, suggesting strong antimicrobial properties. The pharmacokinetics of these compounds were also assessed in vivo, demonstrating promising absorption and bioavailability profiles .

Anticancer Applications

The compound's structural features suggest potential anticancer activity. A study focused on designing molecular hybrids that incorporate sulfonamide fragments showed that related compounds exhibited cytotoxic effects against various human cancer cell lines, including colon and breast cancer cells. The mechanism involved apoptosis induction in cancer cells, indicating that similar derivatives of the compound might possess therapeutic potential in oncology .

Drug Discovery and Development

The synthesis of N-(2-(1H-imidazol-4-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide is facilitated through advanced synthetic methods such as the Ugi four-component reaction, which allows for the efficient creation of complex cyclic structures. This method is crucial for high-throughput screening in drug discovery, enabling researchers to explore a wide range of biological activities associated with new compounds .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological properties. Studies have shown that modifications to the imidazole and piperidine moieties can significantly influence biological activity. For instance, variations in substituents on the benzyl group can enhance binding affinity to target proteins or improve selectivity against specific pathogens .

Case Studies and Research Findings

StudyFocusKey Findings
AntimicrobialMIC values ≤0.006 μM against Mycobacterium tuberculosis; promising pharmacokinetics in vivo
AnticancerCytotoxic activity against human cancer cell lines; apoptosis induction observed
Synthetic MethodologyUgi four-component reaction used for efficient synthesis; applicable in drug discovery

Mechanism of Action

The mechanism of action of N-(2-(1H-imidazol-4-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide likely involves binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific interactions and the biological context.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to N-(2-(1H-imidazol-4-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide include other pyridazine derivatives, imidazole-containing compounds, and piperidine-substituted molecules.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which can confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Biological Activity

N-(2-(1H-imidazol-4-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and receptor interactions. This article reviews its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Imidazole moiety : Contributes to the compound's interaction with biological targets.
  • Pyridazine ring : Known for its role in drug design due to its ability to form hydrogen bonds.
  • Piperidine group : Often associated with neuroactive properties.

Research indicates that this compound may act primarily as a muscarinic receptor antagonist , particularly targeting the M4 subtype. This interaction is crucial for modulating neurotransmitter release and has implications for treating various neurological conditions, such as schizophrenia and Parkinson's disease.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Muscarinic Receptor AntagonismInhibits M4 receptor activity, affecting cognitive functions
Enzyme InhibitionPotential inhibition of monoamine oxidases (MAO-A and MAO-B)
CytotoxicityEvaluated in various cancer cell lines

Case Studies and Research Findings

  • Muscarinic Receptor Studies :
    • A study highlighted the compound's ability to selectively inhibit M4 receptors, demonstrating a reduction in acetylcholine-induced responses in vitro. This suggests potential therapeutic applications in managing disorders characterized by cholinergic dysfunction.
  • Monoamine Oxidase Inhibition :
    • In vitro assays showed that the compound exhibits inhibitory activity against MAO-B with an IC50 value of approximately 6.71 μM. This activity is significant as MAO-B inhibitors are commonly used in treating neurodegenerative diseases like Parkinson's disease .
  • Cytotoxic Effects :
    • The cytotoxicity of the compound was assessed using various cancer cell lines, revealing a moderate inhibitory effect on cell proliferation. The mechanism appears to involve apoptosis induction, as indicated by increased markers of cell death at higher concentrations .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for producing N-(2-(1H-imidazol-4-yl)ethyl)-6-(4-benzylpiperidin-1-yl)pyridazine-3-carboxamide with high purity?

  • Methodological Answer : Multi-step synthesis involving sequential functionalization of the pyridazine core and piperidine/imidazole coupling is recommended. Key steps include:

  • Pyridazine activation : Use coupling agents like EDCI/HOBt for amide bond formation between the pyridazine-3-carboxylic acid and the piperidine intermediate .
  • Heterocyclic coupling : Optimize reaction conditions (e.g., 60–80°C in DMF) for introducing the benzylpiperidinyl group via nucleophilic substitution .
  • Purification : Employ reverse-phase HPLC with acetonitrile/water gradients to isolate the final compound (>95% purity) .
    • Critical Parameters : Monitor reaction progress via TLC and intermediate characterization using 1H^{1}\text{H}-NMR to avoid side products like over-alkylation .

Q. How can structural ambiguities in this compound be resolved during characterization?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • NMR spectroscopy : Assign signals using 2D experiments (COSY, HSQC) to distinguish imidazole protons (δ 7.5–8.0 ppm) from pyridazine aromatic protons .
  • Mass spectrometry : High-resolution LC-MS (ESI+) to confirm molecular ion [M+H]+^+ and rule out adducts .
  • X-ray crystallography : If single crystals are obtainable, resolve piperidine-chair conformation and benzyl group orientation .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer : Prioritize target-agnostic assays to identify broad bioactivity:

  • Kinase inhibition panels : Use ADP-Glo™ assays against kinases (e.g., EGFR, MAPK) due to structural similarity to pyridazine-based inhibitors .
  • Cytotoxicity profiling : Screen against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination via MTT assays .
  • Solubility optimization : Pre-formulate the compound in DMSO/PEG-400 mixtures (80:20) for consistent dosing .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Design a focused library with modular substitutions:

  • Piperidine modifications : Replace the benzyl group with cyclohexyl or fluorinated aryl groups to assess hydrophobic interactions .
  • Imidazole substitutions : Introduce methyl or trifluoromethyl groups at the imidazole C-2 position to evaluate steric effects on target binding .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity (e.g., pIC50_{50}) .

Q. How should contradictory cytotoxicity data between assays be analyzed?

  • Methodological Answer : Investigate assay-specific variables:

  • Metabolic interference : Compare results from MTT (mitochondrial activity) vs. ATP-lite (proliferation) assays to rule out false positives .
  • Membrane permeability : Measure cellular uptake via LC-MS/MS to confirm intracellular compound levels .
  • Off-target profiling : Screen against a panel of GPCRs and ion channels to identify non-specific effects .

Q. What computational approaches are effective for predicting this compound’s metabolic stability?

  • Methodological Answer : Combine in silico tools:

  • CYP450 metabolism prediction : Use Schrödinger’s ADMET Predictor or StarDrop to identify vulnerable sites (e.g., imidazole N-methylation) .
  • Reactive metabolite screening : Apply DEREK Nexus to flag potential toxicophores like Michael acceptors .
  • Validation : Cross-check with microsomal stability assays (human liver microsomes + NADPH) .

Q. How can formulation stability be improved for in vivo studies?

  • Methodological Answer : Optimize physicochemical properties:

  • Salt formation : Screen hydrochloride or mesylate salts to enhance aqueous solubility (>1 mg/mL) .
  • Lyophilization : Develop a lyophilized formulation with trehalose (5% w/v) to prevent hydrolysis of the pyridazine carboxamide .
  • Accelerated stability testing : Store at 40°C/75% RH for 4 weeks and monitor degradation via UPLC .

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